molecular formula C17H27NO3 B15144364 Venlafaxine N-oxide-d6

Venlafaxine N-oxide-d6

Cat. No.: B15144364
M. Wt: 299.44 g/mol
InChI Key: LASJEFFANGIOGZ-WFGJKAKNSA-N
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Description

Venlafaxine N-oxide-d6 is a deuterated derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. The deuteration process enhances the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Venlafaxine N-oxide-d6 typically involves the deuteration of Venlafaxine followed by the introduction of the N-oxide functional group. The process begins with the deuteration of Venlafaxine using deuterium gas (D2) under high pressure and temperature conditions. This step ensures the incorporation of deuterium atoms into the molecule. The deuterated Venlafaxine is then subjected to oxidation using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), to form the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale oxidation reactors for the introduction of the N-oxide group. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Venlafaxine N-oxide-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Venlafaxine N-oxide-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Venlafaxine.

    Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Venlafaxine and its derivatives.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Venlafaxine N-oxide-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Venlafaxine N-oxide-d6 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research and pharmaceutical development, offering advantages over non-deuterated analogs in terms of reduced metabolic degradation and prolonged half-life .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

299.44 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3

InChI Key

LASJEFFANGIOGZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-]

Canonical SMILES

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-]

Origin of Product

United States

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